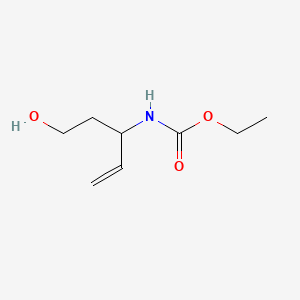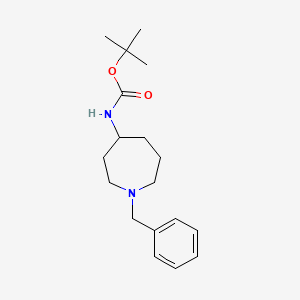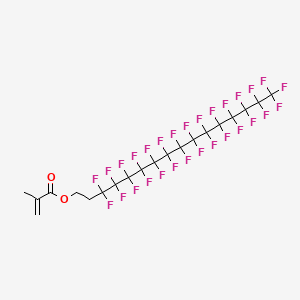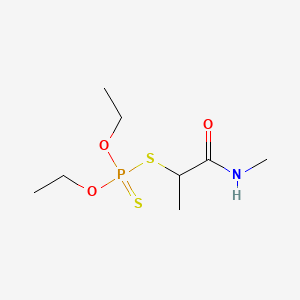
Z-Gly-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Gly-Ser-OH, also known as N-benzyloxycarbonylglycyl-L-serine, is a dipeptide composed of glycine and serine residues. This compound is often used in peptide synthesis and serves as a building block for more complex peptides and proteins. Its structure includes a benzyloxycarbonyl (Z) protecting group, which is commonly used to protect the amino group of glycine during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Z-Gly-Ser-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Attachment to Resin: The first amino acid (glycine) is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid (serine) is activated and coupled to the first amino acid.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activating the carboxyl group .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves repeated cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Z-Gly-Ser-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield individual amino acids.
Oxidation: Oxidizing the serine residue to form serine derivatives.
Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the benzyloxycarbonyl group.
Major Products
Hydrolysis: Glycine and serine.
Oxidation: Serine derivatives.
Substitution: Deprotected glycine-serine dipeptide.
科学的研究の応用
Z-Gly-Ser-OH has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein engineering and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential in drug development and as a component in therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for various applications
作用機序
The mechanism of action of Z-Gly-Ser-OH involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group, facilitated by activating agents. The benzyloxycarbonyl group protects the amino group during synthesis and is removed under acidic conditions to expose the reactive site .
類似化合物との比較
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler compound with only glycine.
Z-Gly-DL-Ala-OBzl: A tripeptide with glycine, alanine, and a benzyl ester group.
Z-Gly-L-Ala-OBzl: Similar to the previous compound but with L-alanine
Uniqueness
Z-Gly-Ser-OH is unique due to the presence of both glycine and serine residues, which provide flexibility and hydrophilicity. The serine residue introduces a hydroxyl group, allowing for additional functionalization and interactions in peptide structures .
特性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1 |
InChIキー |
QJBVPDSNNNZVKZ-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
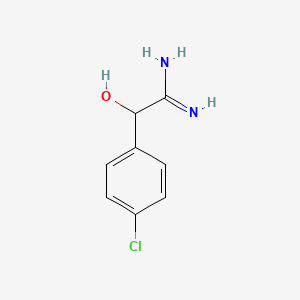
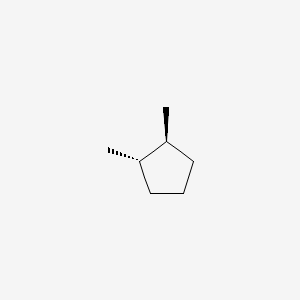
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
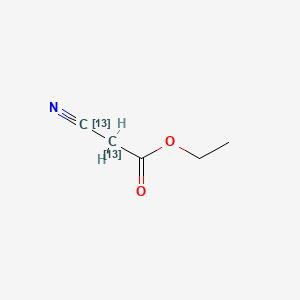


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
